N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The structure of this compound consists of a furan ring attached to a carboxamide group, which is further connected to a thiourea moiety containing a 3-methylpyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 3-methylpyridine-2-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The furan ring and pyridine moiety contribute to the compound’s ability to interact with various biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
N-[(6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Lacks the thiourea moiety but has a similar furan and pyridine structure.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring and a different position of the methyl group on the pyridine ring.
Uniqueness
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide is unique due to the presence of both the thiourea moiety and the furan ring, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-2-6-13-10(8)14-12(18)15-11(16)9-5-3-7-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKQDFCLSTXSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.